Tilidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is available in the form of hydrochloride or phosphate salt.

- The compound is metabolized in the liver to active metabolites, including nortilidine and bisnortilidine .

Tilidine hydrochloride: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain, both acute and chronic.

Preparation Methods

Synthetic Routes: Tilidine is synthesized from via a series of chemical reactions.

Industrial Production: The industrial production methods involve controlled chemical processes to yield high-quality tilidine.

Chemical Reactions Analysis

Types of Reactions: Tilidine undergoes various reactions, including , , and .

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products: The primary products formed during these reactions include nortilidine and bisnortilidine.

Scientific Research Applications

Chemistry: Researchers study tilidine’s chemical properties, reactivity, and potential modifications.

Biology: Investigations explore its effects on cellular processes and biological systems.

Medicine: Tilidine’s analgesic properties are crucial for pain management.

Industry: Pharmaceutical companies utilize it in drug formulations.

Mechanism of Action

Targets: Tilidine acts on opioid receptors (mainly ).

Pathways: It modulates pain perception by affecting neurotransmitter release and neuronal signaling.

Comparison with Similar Compounds

Uniqueness: Tilidine’s combination with (Valoron N) reduces abuse liability.

Similar Compounds: Other opioids like , , and share some similarities but have distinct features.

Remember that tilidine is a controlled substance in most countries, and its use should be strictly regulated

Biological Activity

Tilidine hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is notable for its unique pharmacokinetic properties and its metabolism into active metabolites that contribute to its analgesic effects. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Tilidine is a racemic mixture composed of two diastereoisomers: dextilidine and ent-dextilidine. Upon administration, tilidine acts as a prodrug, undergoing rapid metabolism in the liver and gut to its active metabolite, nortilidine, which is primarily responsible for its analgesic activity. Nortilidine binds to mu-opioid receptors in the central nervous system, leading to the suppression of pain perception and transmission .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Bioavailability : Approximately 6% for the parent compound; nearly 99% for nortilidine.

- Metabolism : Primarily via cytochrome P450 enzymes CYP3A4 and CYP2C19.

- Onset of Action : 10–15 minutes after administration.

- Elimination Half-life : 3–5 hours for nortilidine.

- Routes of Administration : Oral, rectal, intramuscular, and intravenous .

The first-pass effect significantly affects the bioavailability of tilidine, necessitating careful consideration in patients with liver impairment, as this may reduce the formation of active metabolites .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its analgesic properties. Notable studies include:

- Acute Pain Management : In a trial involving 30 patients with acute injuries (primarily to the hand or head), tilidine administered sublingually demonstrated rapid analgesia. Complete relief was achieved within 6 minutes in 25 out of 30 patients .

- Comparative Studies : A study comparing tilidine/naloxone with tramadol and bromfenac found that the combination was significantly more effective in providing pain relief. The tilidine/naloxone combination was noted for its potency, with adverse effects reported in only a minority of participants .

- Postoperative Pain Relief : In a double-blind study comparing tilidine with morphine post-surgery, both drugs provided similar levels of pain relief; however, morphine showed superior efficacy in some assessments .

Safety Profile

The safety profile of this compound is generally favorable; however, it may cause side effects typical of opioid medications. These can include dizziness, nausea, and potential respiratory depression. The co-administration of naloxone in combination formulations aims to mitigate abuse potential by counteracting opioid effects when misused .

Table 1: Summary of Key Studies on this compound

Properties

CAS No. |

32447-93-1 |

|---|---|

Molecular Formula |

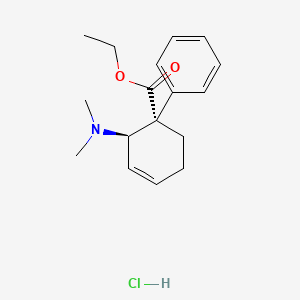

C17H24ClNO2 |

Molecular Weight |

309.8 g/mol |

IUPAC Name |

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17+;/m1./s1 |

InChI Key |

MUWDJVKYGSDUSH-KALLACGZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |

Related CAS |

27107-79-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.